molecular formula C9H11NO2 B1434732 2-cyclobutyl-1H-pyrrole-3-carboxylic acid CAS No. 1803567-32-9

2-cyclobutyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1434732
CAS No.: 1803567-32-9
M. Wt: 165.19 g/mol
InChI Key: WHAZSBOOZSGSRP-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a cyclobutyl substituent at the 2-position of the heterocyclic ring. Pyrrole-carboxylic acids are pivotal in medicinal chemistry due to their role as intermediates in synthesizing bioactive molecules. The cyclobutyl group may influence steric bulk, solubility, and reactivity compared to other substituents, such as tert-butyl, chloro, or methoxy groups found in related compounds .

Properties

IUPAC Name

2-cyclobutyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-4-5-10-8(7)6-2-1-3-6/h4-6,10H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAZSBOOZSGSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-cyclobutyl-1H-pyrrole-3-carboxylic acid typically involves:

  • Construction or functionalization of the pyrrole ring.
  • Introduction of the cyclobutyl substituent at the 2-position.
  • Installation or transformation of functional groups to obtain the carboxylic acid at the 3-position.

Several routes have been documented, often involving intermediates such as pyrrole-3-carbonitriles, carboxamides, or protected amino acid derivatives, followed by hydrolysis or coupling reactions.

Pyrrole Core Functionalization and Nitrile Hydrolysis

A key approach involves the preparation of 2-substituted pyrrole-3-carbonitrile derivatives, which are then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid or amide derivatives. For example, hydrolysis of nitrile groups to carboxamides or carboxylic acids is performed in acidic media such as glacial acetic acid, trifluoroacetic acid, or concentrated sulfuric acid at temperatures between room temperature and 120°C, often optimized around 60–90°C for efficient conversion.

Key reaction conditions:

Step Conditions Solvent(s) Temperature Notes
Nitrile hydrolysis Acidic hydrolysis with acetic acid or TFA + H2SO4 Glacial acetic acid, TFA, H2SO4 60–90 °C Hydrolysis to carboxamide or acid
Free base isolation Basification with aqueous ammonia or NaOH Aqueous ammonia, NaOH, KOH Room temp to 12 °C Precipitation of free base

This method is supported by patent literature describing conversion of pyrrole-3-carbonitrile intermediates to carboxamides or acids, followed by basification to isolate free bases as precipitates.

Cyclobutyl Group Introduction via Suzuki Coupling

A modern and efficient method for introducing the cyclobutyl substituent at the 2-position of the pyrrole ring is through Suzuki-Miyaura cross-coupling reactions. This involves coupling a 2-bromo-pyrrole-3-carboxylic acid derivative with cyclobutyl organoboron reagents (e.g., cyclobutyl potassium trifluoroborate) under palladium catalysis.

Typical Suzuki coupling conditions:

Reagents/Conditions Details
Halogenated pyrrole intermediate 2-bromo-1H-pyrrole-3-carboxylic acid derivative
Organoboron reagent Cyclobutyl potassium trifluoroborate
Catalyst Pd(0) complex, e.g., (1,1'-bis(diphenylphosphino)ferrocene) dichloropalladium
Base Cesium carbonate or potassium carbonate
Solvent Mixed aqueous-organic solvents (e.g., THF/H2O)
Temperature Mild heating (40–80 °C)

This approach has been applied in the synthesis of (2S)-2-amino-4-(cyclobutyl)butyric acid derivatives, which share structural similarity to the target compound, demonstrating the feasibility of cyclobutyl incorporation via cross-coupling.

Cyclobutyl Ring Construction via Contractive Synthesis from Pyrrolidines

An alternative route involves the contractive synthesis of cyclobutanes from pyrrolidine precursors using iodonitrene-mediated electrophilic amination. This method generates a reactive 1,1-diazene intermediate that undergoes nitrogen extrusion to form a 1,4-biradical, which cyclizes intramolecularly to form the cyclobutane ring with high stereoselectivity.

Mechanistic highlights:

  • Pyrrolidine substrate treated with in situ generated iodonitrene.
  • Formation of 1,1-diazene intermediate.
  • Nitrogen extrusion yielding a 1,4-biradical.
  • Intramolecular cyclization to form cyclobutane ring.
  • High stereospecificity due to simultaneous C–N bond cleavage.

While this method is more focused on cyclobutane ring synthesis, it could be adapted for the preparation of cyclobutyl-substituted pyrrole derivatives by subsequent functional group transformations.

Stepwise Preparation Example from Protected Amino Acid Precursors

A detailed synthetic sequence for cyclobutyl amino acid derivatives, which can be related to the target compound, involves:

  • Addition reaction: N-Boc-L-vinylglycine reacts with bromine in dichloromethane to give a dibromo intermediate.
  • Elimination reaction: Treatment with potassium tert-butoxide/2,6-tetramethylpiperidine in THF/sulfolane solvent mixture to form a bromo-butenoic acid derivative.
  • Suzuki coupling: Coupling with cyclobutyl potassium trifluoroborate under Pd catalysis.
  • Deprotection and hydrogenation: Boc group removal and catalytic hydrogenation to yield the final amino acid derivative.

This multi-step approach highlights the importance of protecting groups, controlled halogenation, base-induced elimination, and palladium-catalyzed coupling for the synthesis of cyclobutyl-substituted pyrrole carboxylic acids.

Summary Table of Preparation Methods

Method Key Steps/Intermediates Conditions/Notes Reference
Acidic hydrolysis of nitriles Pyrrole-3-carbonitrile → carboxamide/acid Acidic media (acetic acid, TFA, H2SO4), 60–90 °C
Suzuki-Miyaura coupling 2-bromo-pyrrole + cyclobutyl trifluoroborate Pd catalyst, base (Cs2CO3/K2CO3), THF/H2O, mild heat
Contractive cyclobutane synthesis Pyrrolidine → 1,1-diazene → cyclobutane Iodonitrene, nitrogen extrusion, biradical cyclization
Multi-step amino acid synthesis N-Boc-L-vinylglycine → dibromo intermediate → elimination → coupling → deprotection Bromination, base elimination, Pd coupling, hydrogenation

Research Findings and Practical Considerations

  • Hydrolysis conditions : The hydrolysis of nitrile groups to carboxylic acids or amides requires careful control of acidity and temperature to avoid decomposition or side reactions. Use of glacial acetic acid or trifluoroacetic acid with sulfuric acid is effective.

  • Suzuki coupling efficiency : The use of cyclobutyl potassium trifluoroborate salts in Suzuki coupling provides a reliable and stereospecific method for introducing cyclobutyl substituents. The choice of base and solvent system significantly affects yield and purity.

  • Stereoselectivity in cyclobutyl formation : Contractive synthesis via 1,1-diazene intermediates ensures stereospecific cyclobutane formation, which may be crucial for biological activity of the final compound.

  • Protecting group strategies : Use of Boc protection on amino acids allows for selective transformations and purification steps, facilitating the synthesis of complex substituted pyrrole carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups like halogens or nitro groups .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-cyclobutyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring. This method is versatile and allows for the introduction of various functional groups, making it a valuable building block in organic synthesis.

Synthesis Example

A common synthetic route involves:

  • Condensation : Reacting cyclobutylamine with a suitable carboxylic acid.
  • Cyclization : Using acid catalysts to promote the formation of the pyrrole ring.

Applications in Medicinal Chemistry

Research indicates that compounds similar to this compound have significant potential in medicinal chemistry:

Anticancer and Antiviral Agents

Studies have demonstrated that pyrrole derivatives can exhibit anticancer properties. For instance, squarate-based carbocyclic nucleosides synthesized from related structures have shown promise as antiviral agents against various viral infections (Lu et al., 2017). The unique structural features of this compound may enhance its bioactivity and therapeutic potential.

Cardiovascular Applications

The compound has been investigated for its cardiotonic effects, similar to other pyrrole derivatives. Research suggests that such compounds can augment the contractility of cardiac muscle, making them candidates for treating heart failure and other cardiovascular conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Antimicrobial Activity

Preliminary studies indicate that derivatives of cyclobutane carboxylic acids can exhibit potent antibacterial activity. For example:

Compound StructureMIC (µg/mL)Bacterial Strain
Cyclobutane derivative A4.9E. coli
Cyclobutane derivative B11S. aureus
Cyclobutane derivative C180MRSA

These findings underscore the compound's potential in developing new antimicrobial agents.

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. Results indicated significant growth inhibition at low concentrations.
  • Cardiotonic Effects :
    • A study explored the effects of pyrrole derivatives on cardiac muscle contractility in animal models. The results suggested that these compounds could serve as effective cardiotonics with fewer side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences in molecular structure influence properties such as molecular weight and solubility:

  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (C₁₂H₁₉NO₃, MW 225.28 g/mol) contains a bulky tert-butyl group and a fused cyclopentane ring, enhancing hydrophobicity .
  • 3-Cyano-1H-pyrrole-2-carboxylic acid (C₆H₄N₂O₂, MW 136.11 g/mol) has a polar cyano group, increasing its solubility in polar solvents compared to alkyl-substituted analogs .

Reactivity and Stability Considerations

  • cis-tert-Butyl derivatives are stable under recommended storage conditions but may decompose under extreme heat or pH, releasing hazardous gases .
  • 3-Cyano derivatives are prone to hydrolysis under basic conditions due to the electrophilic cyano group .

The cyclobutyl group’s strain energy (from the four-membered ring) may render the target compound more reactive in ring-opening or cycloaddition reactions compared to unstrained analogs.

Table 2: Hazard Profiles of Selected Analogs
Compound Name Hazards Reference
3-Cyano-1H-pyrrole-2-carboxylic acid H302, H315, H319
cis-tert-Butyl derivative Dust inhalation risk

Biological Activity

2-Cyclobutyl-1H-pyrrole-3-carboxylic acid (C9H11NO2) is a pyrrole derivative that has gained attention due to its potential biological activities. This compound's unique structure, characterized by a cyclobutyl group attached to a pyrrole ring, positions it as a candidate for various therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H11NO2\text{C}_{9}\text{H}_{11}\text{N}\text{O}_{2}

The compound features:

  • A pyrrole ring , which is known for its involvement in various biological processes.
  • A cyclobutyl group , which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research on related pyrrole compounds has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Potential

The anticancer activity of pyrrole derivatives has been a focal point of research. Some studies suggest that modifications to the pyrrole structure can enhance cytotoxic effects against cancer cells. The interaction with specific cellular targets, such as protein kinases or enzymes involved in cell proliferation, is believed to contribute to this activity. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models .

The biological activity of this compound is thought to stem from its ability to interact with various biomolecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
  • Receptor Modulation : Pyrrole derivatives can act on neurotransmitter receptors, potentially influencing neurological processes and offering therapeutic avenues for conditions like depression or anxiety .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrrole derivatives against M. tuberculosis. Results indicated that certain structural modifications significantly improved efficacy, suggesting that this compound could be further optimized for enhanced activity .
  • Cytotoxicity Assessment : In vitro assays demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Data Tables

PropertyValue
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Antimicrobial Activity (MIC)< 0.016 μg/mL (varies by strain)
Cytotoxicity (IC50)> 64 μg/mL (low toxicity)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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